molecular formula C17H22O B12629471 2-Benzylidene-3-tert-butylcyclohex-3-en-1-ol CAS No. 917774-25-5

2-Benzylidene-3-tert-butylcyclohex-3-en-1-ol

Cat. No.: B12629471
CAS No.: 917774-25-5
M. Wt: 242.36 g/mol
InChI Key: KNLAKLMTNLFIKV-UHFFFAOYSA-N
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Description

2-Benzylidene-3-tert-butylcyclohex-3-en-1-ol is a chemical compound characterized by its unique structure, which includes a benzylidene group attached to a cyclohexene ring with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylidene-3-tert-butylcyclohex-3-en-1-ol typically involves the reaction of 2-tert-butylcyclohexanone with benzaldehyde under basic conditions. The reaction proceeds via an aldol condensation mechanism, where the enolate ion of 2-tert-butylcyclohexanone reacts with benzaldehyde to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the reaction rate. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Benzylidene-3-tert-butylcyclohex-3-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylidene ketones, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

2-Benzylidene-3-tert-butylcyclohex-3-en-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Benzylidene-3-tert-butylcyclohex-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylidene group can participate in various chemical reactions, influencing the compound’s biological activity. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Benzylidene-1-indanone: Shares the benzylidene group but differs in the core structure.

    3-tert-Butyl-2-cyclohexenone: Similar in having a tert-butyl group but lacks the benzylidene moiety.

Uniqueness

2-Benzylidene-3-tert-butylcyclohex-3-en-1-ol is unique due to its combination of a benzylidene group and a tert-butyl group on a cyclohexene ring. This structure imparts distinct chemical properties, making it valuable for specific applications in synthesis and material science.

Properties

CAS No.

917774-25-5

Molecular Formula

C17H22O

Molecular Weight

242.36 g/mol

IUPAC Name

2-benzylidene-3-tert-butylcyclohex-3-en-1-ol

InChI

InChI=1S/C17H22O/c1-17(2,3)15-10-7-11-16(18)14(15)12-13-8-5-4-6-9-13/h4-6,8-10,12,16,18H,7,11H2,1-3H3

InChI Key

KNLAKLMTNLFIKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CCCC(C1=CC2=CC=CC=C2)O

Origin of Product

United States

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